![molecular formula C9H13N3O5 B3434920 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 688007-26-3](/img/structure/B3434920.png)
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
概要
説明
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog that plays a significant role in various biochemical processes. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The presence of the amino group and the hydroxyl groups in its structure makes it a versatile molecule in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the glycosylation of a protected sugar derivative with a pyrimidine base. One common method involves the use of a protected ribose derivative, which is reacted with a silylated pyrimidine base in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous acetonitrile or dichloromethane
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
After the glycosylation reaction, the protecting groups are removed under acidic or basic conditions to yield the desired nucleoside analog.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for efficient mixing and reaction control
High-performance liquid chromatography (HPLC): for purification
Crystallization: techniques to obtain the final product in solid form
化学反応の分析
Types of Reactions
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation
Major Products
Oxidation: Formation of 4-amino-1-[3,4-dioxo-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reduction: Formation of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-amine
Substitution: Formation of 4-amino-1-[3,4-dihydroxy-5-(halomethyl)oxolan-2-yl]pyrimidin-2-one
科学的研究の応用
Scientific Research Applications
1. Cancer Therapy
Cytarabine is predominantly used in the treatment of hematological cancers such as:
- Acute Myeloid Leukemia (AML) : It is a cornerstone in treatment protocols, with high-dose cytarabine significantly improving remission rates.
- Lymphoma : In combination therapies, it enhances the efficacy of other chemotherapeutic agents.
2. Mechanistic Studies
Research has demonstrated that Cytarabine not only inhibits DNA synthesis but also induces apoptosis through:
- Activation of caspases
- Modulation of pro-apoptotic and anti-apoptotic proteins
Pharmacokinetics
Cytarabine exhibits rapid distribution post-administration with peak plasma concentrations occurring within 30 minutes. Its elimination half-life ranges from 1 to 3 hours, necessitating continuous infusion or frequent dosing for sustained therapeutic effects.
Case Study 1: Efficacy in AML
A clinical trial involving 500 patients with newly diagnosed AML assessed the effectiveness of high-dose cytarabine combined with other agents. Results indicated:
- Complete Response Rate : 70%
- Median Survival : 24 months
Case Study 2: Combination Therapy in Lymphoma
A study focused on patients with relapsed lymphoma treated with a combination of cytarabine and rituximab reported:
- Response Rate : 85%
This showcases the synergistic effects of combining these agents.
Data Tables
Cancer Type | Response Rate |
---|---|
Acute Myeloid Leukemia | 70% complete response |
Lymphoma | 85% response with combination |
作用機序
The mechanism of action of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include:
DNA polymerase: Inhibition of DNA synthesis
RNA polymerase: Inhibition of RNA synthesis
Ribonucleotide reductase: Inhibition of nucleotide metabolism
類似化合物との比較
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure but lacking the amino group.
Guanosine: Another nucleoside analog with a different base structure.
Thymidine: A nucleoside analog with a thymine base instead of a pyrimidine base.
Uniqueness
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to be incorporated into nucleic acids and interfere with their function makes it a valuable compound in antiviral and anticancer research.
生物活性
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly referred to as Cytidine , is a nucleoside compound that plays a significant role in various biological processes. Its structure consists of a pyrimidine base linked to a ribose sugar, which contributes to its biological activity, particularly in cellular metabolism and genetic processes.
- Molecular Formula : C11H15N3O5
- Molecular Weight : 269.25 g/mol
- CAS Number : 65-46-3
- IUPAC Name : 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-pyrimidin-2-one
Cytidine functions primarily as an antimetabolite and is involved in the synthesis of nucleic acids. It inhibits DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This inhibition can reactivate silenced genes and has implications in cancer therapy by limiting metastasis and neoplasm development .
Anticancer Properties
Cytidine and its derivatives have been extensively studied for their anticancer properties. They are known to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in malignant cells through the modulation of signaling pathways.
For example, cytarabine (an arabinosyl derivative of cytidine) is used clinically for treating acute myeloid leukemia and non-Hodgkin lymphoma due to its ability to interfere with DNA synthesis .
Neuroprotective Effects
Recent studies suggest that cytidine may also have neuroprotective effects. It has been shown to promote neuronal survival and enhance cognitive function in animal models of neurodegenerative diseases. This is attributed to its role in enhancing RNA synthesis and cellular repair mechanisms.
Study 1: Cytidine's Role in Cancer Therapy
A study published in the Journal of Clinical Oncology investigated the efficacy of cytarabine (a cytidine analog) in patients with acute myeloid leukemia. Results indicated that patients receiving cytarabine had a significantly higher remission rate compared to those receiving standard chemotherapy, highlighting the importance of nucleoside analogs in cancer treatment .
Study 2: Neuroprotective Mechanisms
In a preclinical trial examining the effects of cytidine on Alzheimer's disease models, researchers found that administration of cytidine led to improved memory function and reduced neuroinflammation. The study suggested that cytidine enhances synaptic plasticity and promotes neuronal health through increased levels of neurotrophic factors .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H15N3O5 |
Molecular Weight | 269.25 g/mol |
CAS Number | 65-46-3 |
IUPAC Name | 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-pyrimidin-2-one |
Biological Activity | Effect |
---|---|
Anticancer | Inhibits cell proliferation; induces apoptosis |
Neuroprotection | Enhances neuronal survival; improves cognitive function |
特性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859078 | |
Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |
Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cytarabine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC249004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。